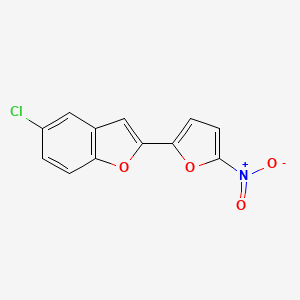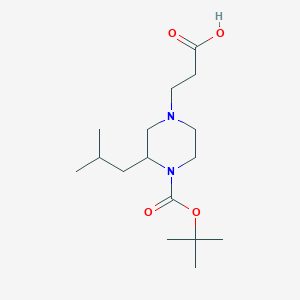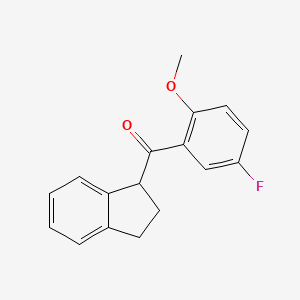
1H-AZEPINO(5,4,3-cd)INDOLE-2-METHANOL, 3,4,5,6-TETRAHYDRO-9-CHLORO-6-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes an azepine ring fused to an indole core. The presence of a methanol group, a chlorine atom, and a methyl group further distinguishes it from other related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of serotonin derivatives with aldehydes under basic conditions to form the azepinoindole structure . Another approach utilizes the Pictet-Spengler reaction, where serotonin reacts with amines under an oxygen atmosphere to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include refluxing the reaction mixture in methanol with a base such as triethylamine under an oxygen atmosphere . The reaction time and temperature are carefully controlled to maximize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the indole or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound.
Aplicaciones Científicas De Investigación
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Azepino(5,4,3-cd)indole, 3,4,5,6-tetrahydro-6-(2-methyl-1-propenyl)-: This compound shares a similar azepinoindole structure but differs in the substituents attached to the rings.
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino(5,4,3-cd)indole: Another related compound with a hydroxyl group instead of a methanol group.
Uniqueness
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3889-03-0 |
|---|---|
Fórmula molecular |
C13H15ClN2O |
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
(5-chloro-9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)methanol |
InChI |
InChI=1S/C13H15ClN2O/c1-7-8-2-3-10(14)13-12(8)9(4-5-15-7)11(6-17)16-13/h2-3,7,15-17H,4-6H2,1H3 |
Clave InChI |
DCOVDJHRNPZGEB-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C3C(=C(NC3=C(C=C2)Cl)CO)CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)

![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)

![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)


